molecular formula C7H12N2O2 B8706073 3-(2-Methyl-1H-imidazol-1-yl)propane-1,2-diol

3-(2-Methyl-1H-imidazol-1-yl)propane-1,2-diol

Cat. No. B8706073
M. Wt: 156.18 g/mol
InChI Key: JQUYKYCFRAAPPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methyl-1H-imidazol-1-yl)propane-1,2-diol is a useful research compound. Its molecular formula is C7H12N2O2 and its molecular weight is 156.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methyl-1H-imidazol-1-yl)propane-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methyl-1H-imidazol-1-yl)propane-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

3-(2-methylimidazol-1-yl)propane-1,2-diol

InChI

InChI=1S/C7H12N2O2/c1-6-8-2-3-9(6)4-7(11)5-10/h2-3,7,10-11H,4-5H2,1H3

InChI Key

JQUYKYCFRAAPPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC(CO)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A200 ml flask was charged with 2.0 g of t-butoxypotassium, 70 ml of tetrahydrofuran, 1.23 g of 2-methylimidazole. After stirring for 30 minutes, a solution of 2.5 g of 2,3-dihydroxyl-n-propyl bromide in 5 ml of t-butanol was added. After refluxing for one hour, 5 ml of 1 N HCl solution was added and the mixture was allowed to stand over night. The solvent was evaporated under reduced pressure. The residue was extracted with dichloromethane, washed with saturated aqueous solution of sodium hydrogencarbonate, and dried over anhydrous magnesium sulfate. After removing anhydrous magnesium sulfate, the solvent was evaporated under reduced pressure and the residue was purified by column chromatography (development solvent: methyl acetate/methanol=90/10) to obtain 1.9 g of 1-(2′,3′-dihydroxylpropyl)-2-methylimidazole (compound (A-1)). 1H-NMR spectrum of the resulting compound is shown in FIG. 1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

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